molecular formula C10H7F3N2O B8592880 1,3-dihydro-3-[4-(trifluoromethyl)phenyl]-2H-imidazol-2-one

1,3-dihydro-3-[4-(trifluoromethyl)phenyl]-2H-imidazol-2-one

Cat. No. B8592880
M. Wt: 228.17 g/mol
InChI Key: FQZPRUOFDNSBKM-UHFFFAOYSA-N
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Patent
US05792780

Procedure details

1-(4-Trifluoromethylphenyl)-2(1H,3H)-imidazolone (1.15 g) was dissolved in 20 ml of acetic acid. 10% Palladium-carbon (0.3 g) was added thereto and the mixture was stirred under a hydrogen stream for six hours. The catalyst was filtered off, the solvent was distilled off and the residue was recrystallized from ethyl acetate-diisopropyl ether to give 0.95 g of 1-(4-trifluoromethylphenyl)-2-imidazolidinone as colorless prisms.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Palladium-carbon
Quantity
0.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH:13]=[CH:12][NH:11][C:10]2=[O:14])=[CH:5][CH:4]=1>C(O)(=O)C.[C].[Pd]>[F:16][C:2]([F:1])([F:15])[C:3]1[CH:4]=[CH:5][C:6]([N:9]2[CH2:13][CH2:12][NH:11][C:10]2=[O:14])=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)N1C(NC=C1)=O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Palladium-carbon
Quantity
0.3 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under a hydrogen stream for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl acetate-diisopropyl ether

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)N1C(NCC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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